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molecular formula C12H14FNO2 B8313374 N-[4-Fluoro-2-(2-methyl-allyloxy)-phenyl]-acetamide CAS No. 356558-41-3

N-[4-Fluoro-2-(2-methyl-allyloxy)-phenyl]-acetamide

Cat. No. B8313374
M. Wt: 223.24 g/mol
InChI Key: CLLDFVQESAGYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06943188B2

Procedure details

3-Chloro-2-methylpropene (1.36 g, 15 mmol) was added to a mixture of 5-fluoro-2-nitro-phenol (1.57 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), tetrabutylammonium hydrogen sulfate (0.068 g, 0.2 mmol) and acetonitrile (30 ml), and the mixture was heated under reflux for 18 h. The cold reaction mixture was diluted with toluene and washed with 5% aqueous potassium carbonate, dried and evaporated. A part of the residue (0.631 g, 3 mmol), sodium dithionite (1.04 g, 6 mmol) in EtOH-THF-H2O (2:1:1, 3 ml) was heated at 75° C. for 4 h. The mixture was portioned between dichloromethane and 15% aqueous potassium carbonate and the organic solution dried and concentrated. The obtained residue was diluted with methanol (1.5 ml) and reacted with acetic anhydride (1.5 ml) at 50° C. for 2 min and allowed to attend room temperature during 20 min, then pyridine (4 ml) was added and the solution heated again at 50° C. for 3 min, cold and concentrated. The material was purified by silica gel chromatography (light petroleum-ethyl acetate 2:1) to give 95 mg of the subtitle compound.
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
Quantity
1.57 g
Type
reactant
Reaction Step Three
Quantity
2.76 g
Type
reactant
Reaction Step Three
Quantity
0.068 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
residue
Quantity
0.631 g
Type
reactant
Reaction Step Four
Quantity
1.04 g
Type
reactant
Reaction Step Four
Name
EtOH THF H2O
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[F:6][C:7]1[CH:8]=[CH:9][C:10]([N+:14]([O-])=O)=[C:11]([OH:13])[CH:12]=1.[C:17](=[O:20])([O-])[O-].[K+].[K+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:31]1(C)C=CC=CC=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CCO.C1COCC1.O.N1C=CC=CC=1.ClCCl.C(#N)C>[F:6][C:7]1[CH:8]=[CH:9][C:10]([NH:14][C:17](=[O:20])[CH3:31])=[C:11]([O:13][CH2:2][C:3]([CH3:5])=[CH2:4])[CH:12]=1 |f:2.3.4,5.6.7,9.10,11.12.13|

Inputs

Step One
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.36 g
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
1.57 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
2.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.068 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
residue
Quantity
0.631 g
Type
reactant
Smiles
Name
Quantity
1.04 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
EtOH THF H2O
Quantity
3 mL
Type
solvent
Smiles
CCO.C1CCOC1.O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
WASH
Type
WASH
Details
washed with 5% aqueous potassium carbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the organic solution dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The obtained residue was diluted with methanol (1.5 ml)
CUSTOM
Type
CUSTOM
Details
reacted with acetic anhydride (1.5 ml) at 50° C. for 2 min
Duration
2 min
CONCENTRATION
Type
CONCENTRATION
Details
cold and concentrated
CUSTOM
Type
CUSTOM
Details
The material was purified by silica gel chromatography (light petroleum-ethyl acetate 2:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC(=C(C=C1)NC(C)=O)OCC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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